![molecular formula C27H22F5NO4 B13389098 pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)
pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate is an organic compound with the molecular formula C27H22F5NO4. It is commonly used as a reagent in peptide synthesis and drug development. This compound temporarily protects amino acids by shielding the hydroxyl or amine group, preventing unnecessary reactions or degradation. It can be reduced or hydrolyzed when necessary .
Métodos De Preparación
The preparation of pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate typically involves the reaction of fluorenmethanol, pentafluorobenzoic acid, and norleucine through acid catalysis and the action of an activator . The synthetic route can be summarized as follows:
Reactants: Fluorenmethanol, pentafluorobenzoic acid, and norleucine.
Catalyst: Acid catalyst.
Activator: Specific activator to facilitate the reaction.
Conditions: The reaction is carried out under controlled temperature and pressure to obtain the target product.
Análisis De Reacciones Químicas
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to remove the protective groups, revealing the functional groups of the amino acids.
Substitution: The compound can undergo substitution reactions where the pentafluorophenyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate has several scientific research applications, including:
Chemistry: Used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Biology: Employed in the study of protein structure and function by facilitating the synthesis of peptides and proteins.
Medicine: Utilized in drug development to create peptide-based therapeutics.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate involves the temporary protection of amino acids. The compound forms a protective group around the hydroxyl or amine group of the amino acid, preventing unwanted reactions. This protection can be removed through reduction or hydrolysis, revealing the functional groups for further reactions .
Comparación Con Compuestos Similares
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate can be compared with other similar compounds, such as:
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycinate: Similar in structure but uses glycine instead of norleucine.
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylglycinate: Another variant with N-methylglycine.
The uniqueness of this compound lies in its specific use of norleucine, which may provide different properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPORTZOERPWAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
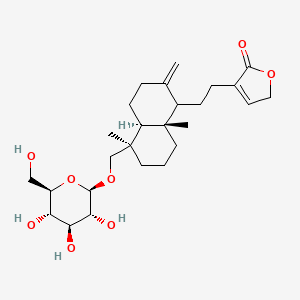
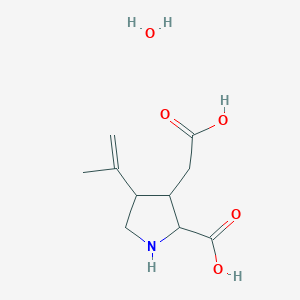
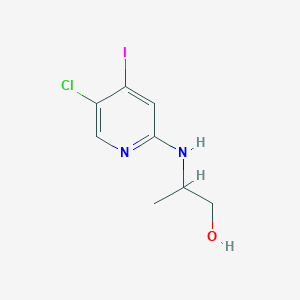
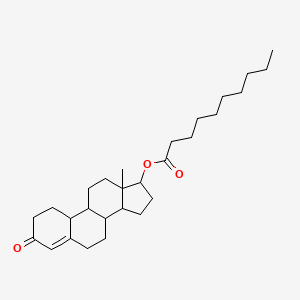
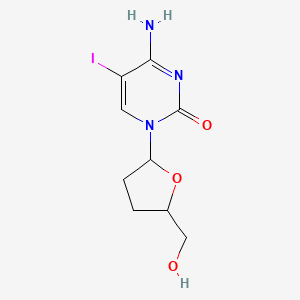
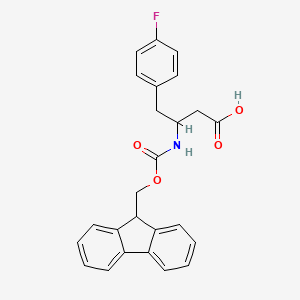
![2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid](/img/structure/B13389058.png)
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B13389062.png)
![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)
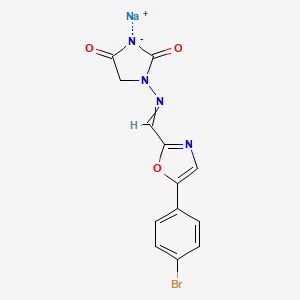
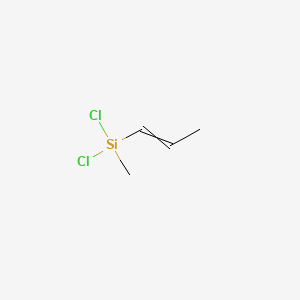

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)
![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13389112.png)
